Cas no 35061-50-8 (N,N'-Diacetylchitobiose)

N,N'-Diacetylchitobiose structure
N,N'-Diacetylchitobiose structure
Nombre del producto:N,N'-Diacetylchitobiose
Número CAS:35061-50-8
MF:C16H28N2O11
Megavatios:424.400325775146
MDL:MFCD32851634
CID:307562
PubChem ID:253659796

N,N'-Diacetylchitobiose Propiedades químicas y físicas

Nombre e identificación

    • D-Glucose,2-(acetylamino)-4-O-[2-(acetylamino)-2-deoxy-b-D-glucopyranosyl]-2-deoxy-
    • Chitobiose
    • N,N?-Diacetylchitobiose
    • N,N'-Diacetyl chitobiose
    • 2-Acetamido-2-deoxy-4-O-(2-acetamido-2-deoxy-β-D-glucopyranosyl)-D-glucopyranose
    • Chitin oligosaccharides DP2
    • Chitinbiose
    • -Diacetyl chitobiose
    • GlcNAcβ(1-4)GlcNAc
    • N,N&#39
    • Bis(N-acetyl)chitobiose
    • Chitobiose diacetate
    • Chitobiose, N,N'-diacetyl-
    • Di-N-acetyl-D-chitobiose
    • Di-N-acetylchitobiose
    • N,N'-Diacetyl-D-chitobiose
    • betaGlcNAc(1->4)betaGlcNAc
    • N-acetyl-beta-D-glucosaminyl-(1->4)-N-acetyl-beta-D-glucosamine
    • N,N'-diacetylchitobiose
    • Chitodextrin
    • beta-D-GlcNAc-(1->4)-beta-D-GlcNAc
    • beta-D-GlcpNAc-(1->4)-beta-D-GlcpNAc
    • DI(N-ACETYL-D-GLUCOSAMINE)
    • N-((2R,3R,4R,5S,6R)-5-(((2S,3R,4R,5S,6R)-3-Acetamido-4,5-dihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)-2,4-dihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-3-yl)acetamide
    • 2-acetamido-2-deoxy-beta-D-glucopyranosyl-(1->4)-2-acet
    • DTXSID70956505
    • NN'-Diacetylchitobiose
    • 2-(acetylamino)-4-O-[2-(acetylamino)-2-deoxy-beta-D-glucopyranosyl]-2-deoxy-beta-D-glucopyranose
    • N_FULL_02000000000000_GS_3371
    • GlcNAc(b1-4)GlcNAc
    • 35061-50-8
    • N-[2-[5-acetylamino-4,6-dihydroxy-2-(hydroxymethyl)tetrahydropyran-3-yl]oxy-4,5-dihyrdoxy-6-(hydroxymethyl)tetrahydropyran-3-yl]acetamide
    • GlcNAc.beta.1-4GlcNAc
    • CHEBI:28681
    • SCHEMBL619918
    • CDOJPCSDOXYJJF-CBTAGEKQSA-N
    • (GlcNAc)2
    • MFCD00077715
    • 2-(acetylamino)-4-O-[2-(acetylamino)-2-deoxy-beta-D-glucopyranosyl]-2-deoxy-D-glucopyranose
    • 2-Deoxy-4-O-{2-deoxy-2-[(1-hydroxyethylidene)amino]hexopyranosyl}-2-[(1-hydroxyethylidene)amino]hexopyranose
    • N,N'-Diacetylchitobiose, >=96% (HPLC)
    • C01674
    • Q27103835
    • N,N inverted exclamation mark -Diacetylchitobiose
    • N-((3R,4R,5S,6R)-5-((2S,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yloxy)-2,4-dihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-3-yl)acetamide
    • N-[(3R,4R,5S,6R)-5-[(2S,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,4-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide
    • 4-O-(2-Acetamido-2-deoxy-beta-D-glucopyranosyl)-2-acetamido-2-deoxy-D-glucose
    • GlcNAc-b-1,4-GlcNAc
    • diacetylchitobiose
    • D90263
    • CHEMBL1169569
    • 2-Acetamido-2-deoxy-4-O-(2-acetamido-2-deoxy-beta-D-gluco-pyranosyl)-D-glucopyranose
    • 2706-64-1
    • N-(2-(5-acetylamino-4,6-dihydroxy-2-(hydroxymethyl)tetrahydropyran-3-yl)oxy-4,5-dihyrdoxy-6-(hydroxymethyl)tetrahydropyran-3-yl)acetamide
    • n-[(3r,4r,5s,6r)-5-{[(2s,3r,4r,5s,6r)-4,5-dihydroxy-3-[(1-hydroxyethylidene)amino]-6-(hydroxymethyl)oxan-2-yl]oxy}-2,4-dihydroxy-6-(hydroxymethyl)oxan-3-yl]ethanimidic acid
    • 2-(acetylamino)-4-O-(2-(acetylamino)-2-deoxy-beta-D-glucopyranosyl)-2-deoxy-D-glucopyranose
    • WURCS=2.0/2,2,1/(a2122h-1x_1-5_2*NCC/3=O)(a2122h-1b_1-5_2*NCC/3=O)/1-2/a4-b1
    • WURCS=2.0/2,2,1/[a2122h-1x_1-5_2*NCC/3=O][a2122h-1b_1-5_2*NCC/3=O]/1-2/a4-b1
    • DA-65827
    • N-((3R,4R,5S,6R)-5-((2S,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl)oxy-2,4-dihydroxy-6-(hydroxymethyl)oxan-3-yl)acetamide
    • n-((3r,4r,5s,6r)-5-(((2s,3r,4r,5s,6r)-4,5-dihydroxy-3-((1-hydroxyethylidene)amino)-6-(hydroxymethyl)oxan-2-yl)oxy)-2,4-dihydroxy-6-(hydroxymethyl)oxan-3-yl)ethanimidic acid
    • N,N'-Diacetylchitobiose
    • MDL: MFCD32851634
    • Renchi: 1S/C16H28N2O11/c1-5(21)17-9-13(25)14(8(4-20)27-15(9)26)29-16-10(18-6(2)22)12(24)11(23)7(3-19)28-16/h7-16,19-20,23-26H,3-4H2,1-2H3,(H,17,21)(H,18,22)/t7-,8-,9-,10-,11-,12-,13-,14-,15-,16+/m1/s1
    • Clave inchi: CDOJPCSDOXYJJF-KSKNGZLJSA-N
    • Sonrisas: O([C@@]1([H])[C@@]([H])([C@]([H])([C@@]([H])([C@@]([H])(C([H])([H])O[H])O1)O[H])O[H])N([H])C(C([H])([H])[H])=O)[C@]1([H])[C@@]([H])(C([H])([H])O[H])O[C@]([H])([C@@]([H])([C@@]1([H])O[H])N([H])C(C([H])([H])[H])=O)O[H]

Atributos calculados

  • Calidad precisa: 424.16900
  • Masa isotópica única: 424.169
  • Recuento atómico isotópico: 0
  • Recuento de donantes vinculados al hidrógeno: 8
  • Recuento de receptores de enlace de hidrógeno: 11
  • Recuento de átomos pesados: 29
  • Cuenta de enlace giratorio: 6
  • Complejidad: 579
  • Recuento de unidades de unión covalente: 1
  • Recuento del Centro estereoscópico atómico definido: 9
  • Recuento de centros estereoscópicos atómicos indefinidos: 1
  • Recuento de centros tridimensionales de bonos fijos: 0
  • Conteo indefinido de centros tridimensionales de Bond: 0
  • Superficie del Polo topológico: 207
  • Xlogp3: -4.7

Propiedades experimentales

  • Denso: 1.50±0.1 g/cm3 (20 ºC 760 Torr),
  • Punto de fusión: 247°C(lit.)
  • Punto de ebullición: 902.2±65.0 °C at 760 mmHg
  • Punto de inflamación: 499.5±34.3 °C
  • índice de refracción: 1.604
  • Disolución: Dissolution (81 g/l) (25 º C),
  • PSA: 207.27000
  • Logp: -4.32780
  • Presión de vapor: 0.0±0.6 mmHg at 25°C
  • Rotación específica: 18.5 - 39.5 º (c=1% in H2O)

N,N'-Diacetylchitobiose Información de Seguridad

  • Símbolo: GHS07
  • Palabra de señal:Warning
  • Instrucciones de peligro: H315-H319
  • Declaración de advertencia: P305 + P351 + P338
  • Wgk Alemania:3
  • Código de categoría de peligro: 36/38
  • Instrucciones de Seguridad: S26-S36
  • Código F de la marca fuka:10
  • Código de condiciones regulatorias:Class Q (sugars, alkaloids, antibiotics, hormones)
  • Señalización de mercancías peligrosas: Xi
  • Condiciones de almacenamiento:<0°C
  • Términos de riesgo:R36/38

N,N'-Diacetylchitobiose Datos Aduaneros

  • Código HS:29329990

N,N'-Diacetylchitobiose PrecioMás >>

Empresas No. Nombre del producto Cas No. Pureza Especificaciones Precio Tiempo de actualización Informe
Omicron Biochemicals
DIS-013-0.10g
GlcNAcβ-4GlcNAc
35061-50-8
0.10g
$380 2025-04-03
Omicron Biochemicals
DIS-013-0.50g
GlcNAcβ-4GlcNAc
35061-50-8
0.50g
$1455 2025-04-03
TRC
D310500-50mg
N,N'-Diacetylchitobiose
35061-50-8
50mg
$312.00 2023-05-18
HE FEI BO MEI SHENG WU KE JI YOU XIAN ZE REN GONG SI
BZP1206-10mg
N,N'-Diacetylchitobiose
35061-50-8 HPLC≥96%
10mg
¥2200元 2023-09-15
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
N67310-10mg
N,N'-Diacetylchitobiose
35061-50-8
10mg
¥1502.0 2021-09-08
TRC
D310500-5mg
N,N'-Diacetylchitobiose
35061-50-8
5mg
$ 74.00 2023-09-08
TRC
D310500-100mg
N,N'-Diacetylchitobiose
35061-50-8
100mg
$ 621.00 2023-09-08
TRC
D310500-10mg
N,N'-Diacetylchitobiose
35061-50-8
10mg
$114.00 2023-05-18
abcr
AB165499-20 mg
Chitobiose
35061-50-8
20 mg
€260.60 2023-07-20
eNovation Chemicals LLC
D962467-5mg
N-[(3R,4R,5S,6R)-5-[(3R,4R,5R,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,4-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide
35061-50-8 98%
5mg
$170 2024-06-06

N,N'-Diacetylchitobiose Métodos de producción

Artículos recomendados

Proveedores recomendados
Suzhou Senfeida Chemical Co., Ltd
(CAS:35061-50-8)chitobiose
sfd3938
Pureza:99%
Cantidad:200kg
Precio ($):Informe
Amadis Chemical Company Limited
(CAS:35061-50-8)N,N'-Diacetylchitobiose
A1027074
Pureza:99%
Cantidad:20mg
Precio ($):167.0